molecular formula C12H25Cl2N3O B1396433 Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride CAS No. 1452516-78-7

Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride

Cat. No.: B1396433
CAS No.: 1452516-78-7
M. Wt: 298.25 g/mol
InChI Key: GZDXVJWWITWXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyrimidine ring substituted with a methyl group at the second position and a propan-2-amine group at the fourth position. Additionally, it is associated with propan-2-ol and exists in its dihydrochloride salt form, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Attachment of Propan-2-Amine: The propan-2-amine group can be introduced via a nucleophilic substitution reaction, where the pyrimidine ring is treated with propan-2-amine in the presence of a suitable catalyst.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treating it with hydrochloric acid in an appropriate solvent such as ethanol.

Industrial Production Methods

In an industrial setting, the production of Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-amine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can target the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Formation of oximes, nitriles, or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Introduction of various alkyl, acyl, or aryl groups.

Scientific Research Applications

Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methylpyrimidin-4-yl)methyl]ethan-1-amine: Similar structure but with an ethan-1-amine group instead of propan-2-amine.

    N-[(2-methylpyrimidin-4-yl)methyl]butan-2-amine: Similar structure but with a butan-2-amine group instead of propan-2-amine.

    N-[(2-methylpyrimidin-4-yl)methyl]propan-1-amine: Similar structure but with a propan-1-amine group instead of propan-2-amine.

Uniqueness

Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-amine group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.C3H8O.2ClH/c1-7(2)11-6-9-4-5-10-8(3)12-9;1-3(2)4;;/h4-5,7,11H,6H2,1-3H3;3-4H,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDXVJWWITWXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)CNC(C)C.CC(C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride
Reactant of Route 2
Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride
Reactant of Route 3
Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride
Reactant of Route 4
Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride
Reactant of Route 5
Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride
Reactant of Route 6
Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.